Cas no 2034274-54-7 ([2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone)

[2-(2-Methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone is a synthetic organic compound featuring a pyridine core linked to a substituted piperazine moiety via a ketone bridge. Its structure incorporates a 2-methoxyethoxy side chain and a trifluoromethylphenyl group, enhancing its potential as a versatile intermediate in medicinal chemistry. The trifluoromethyl group improves metabolic stability and lipophilicity, while the piperazine ring contributes to binding affinity in receptor-targeted applications. This compound is particularly valuable in the development of pharmacologically active molecules, offering tunable electronic and steric properties for structure-activity relationship studies. Its well-defined synthetic route and functional group compatibility make it suitable for further derivatization in drug discovery and biochemical research.
[2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone structure
2034274-54-7 structure
Product name:[2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
CAS No:2034274-54-7
MF:C20H22F3N3O3
Molecular Weight:409.402195453644
CID:5905373
PubChem ID:92084366

[2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone 化学的及び物理的性質

名前と識別子

    • [2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
    • (2-(2-methoxyethoxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
    • 2034274-54-7
    • AKOS026689671
    • F6475-2798
    • 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
    • インチ: 1S/C20H22F3N3O3/c1-28-11-12-29-18-13-15(5-6-24-18)19(27)26-9-7-25(8-10-26)17-4-2-3-16(14-17)20(21,22)23/h2-6,13-14H,7-12H2,1H3
    • InChIKey: CKHWWZVQTDHSMW-UHFFFAOYSA-N
    • SMILES: C(C1C=CN=C(OCCOC)C=1)(N1CCN(C2=CC=CC(C(F)(F)F)=C2)CC1)=O

計算された属性

  • 精确分子量: 409.16132606g/mol
  • 同位素质量: 409.16132606g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 527
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.9Ų
  • XLogP3: 2.9

[2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6475-2798-10mg
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
2034274-54-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F6475-2798-20mg
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
2034274-54-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F6475-2798-5mg
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
2034274-54-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F6475-2798-100mg
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
2034274-54-7 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F6475-2798-30mg
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
2034274-54-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F6475-2798-4mg
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
2034274-54-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F6475-2798-40mg
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
2034274-54-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F6475-2798-50mg
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
2034274-54-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F6475-2798-1mg
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
2034274-54-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F6475-2798-75mg
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
2034274-54-7 90%+
75mg
$208.0 2023-05-17

[2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone 関連文献

[2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanoneに関する追加情報

Compound Introduction: [2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone (CAS No. 2034274-54-7)

Chemical entities with intricate structures often serve as pivotal compounds in the pharmaceutical and biotechnology sectors, where their unique properties can be leveraged for therapeutic applications. The compound [2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone, identified by its CAS number CAS No. 2034274-54-7, is one such molecule that has garnered attention due to its potential in medicinal chemistry and drug discovery. This introduction delves into the structural characteristics, pharmacological significance, and emerging research applications of this compound.

The molecular framework of [2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone consists of two principal pharmacophoric regions: a pyridine moiety substituted with a 2-methoxyethoxy group and a piperazine ring appended with a 3-(trifluoromethyl)phenyl group. The pyridine ring is a common scaffold in many bioactive molecules, often contributing to binding interactions with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the 2-methoxyethoxy group enhances solubility and metabolic stability, which are critical factors in drug design.

The piperazine moiety is another hallmark of pharmacologically active compounds, frequently found in central nervous system (CNS) drugs due to its ability to modulate neurotransmitter systems. In particular, the 3-(trifluoromethyl)phenyl group introduces lipophilicity and electronic properties that can influence receptor binding affinity and selectivity. This combination of structural features makes [2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone a promising candidate for further exploration in drug development.

Recent advancements in medicinal chemistry have highlighted the importance of multitarget engagement in therapeutic strategies. The dual pharmacophoric design of this compound allows it to interact with multiple biological receptors or enzymes simultaneously, potentially leading to enhanced efficacy and reduced side effects. For instance, studies have suggested that such molecules may exhibit activity against both serotonin receptors and dopamine pathways, making them relevant for treating conditions like depression or neurodegenerative disorders.

Moreover, the trifluoromethyl group is a well-documented pharmacophore that can modulate metabolic stability and binding affinity. Its electron-withdrawing nature increases the lipophilicity of the molecule, which can improve blood-brain barrier penetration—a critical factor for CNS drugs. The methoxyethoxy substituent on the pyridine ring further enhances solubility, balancing lipophilicity and water solubility for better pharmacokinetic profiles.

In vitro studies have begun to elucidate the potential therapeutic applications of [2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone. Initial assays have shown promising activity against various biological targets, including enzymes involved in inflammation and neurotransmitter metabolism. The compound’s ability to modulate these pathways suggests its utility in developing treatments for inflammatory diseases and CNS disorders. Additionally, its structural similarity to known bioactive molecules allows for structure-based drug design approaches, where computational modeling can predict optimal modifications for enhanced potency and selectivity.

The integration of machine learning and artificial intelligence in drug discovery has further accelerated the development of novel compounds like this one. Predictive models can identify potential lead candidates based on structural features alone, significantly reducing the time required for experimental validation. This high-throughput approach has already been instrumental in identifying promising candidates for further optimization.

Future research directions may focus on synthesizing analogs of [2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone to fine-tune its pharmacological profile. By systematically modifying substituents on the pyridine or piperazine rings, researchers can explore new chemical space while retaining key bioactive elements. Such modifications may reveal additional therapeutic applications or improve safety profiles compared to existing treatments.

The compound’s potential extends beyond traditional pharmaceutical applications; it may also find utility in agrochemicals or specialty chemicals where similar structural motifs are sought after for their biological activity. Its multifaceted properties make it a versatile building block for various chemical syntheses aimed at developing novel bioactive molecules.

In conclusion, [2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone (CAS No. 2034274-54-7) represents a significant advancement in medicinal chemistry due to its intricate structure and promising pharmacological properties. Its dual-targeting capability, combined with favorable physicochemical attributes, positions it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new therapeutic applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in developing next-generation therapeutics.

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